molecular formula C18H14O6 B1486396 [4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid CAS No. 1010924-54-5

[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid

Cat. No.: B1486396
CAS No.: 1010924-54-5
M. Wt: 326.3 g/mol
InChI Key: BPENHAICJUFLDS-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Polymorphism Studies

Crystallographic investigations of [4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid reveal fundamental insights into its solid-state structure and potential polymorphic behavior. Related coumarin derivatives have demonstrated significant crystallographic diversity, as evidenced by studies on structurally similar compounds. The crystal structure analysis of analogous coumarin-phenoxy systems indicates that these compounds typically adopt specific conformational arrangements that optimize intermolecular interactions and crystal packing efficiency.

Crystal structure determination of phenoxyacetic acid derivatives shows that these compounds generally adopt a syn-syn conformation, which has been confirmed through extensive X-ray diffraction studies. This conformational preference is energetically favored and represents the most stable arrangement in the solid state. The crystallographic parameters for related compounds in this family typically show monoclinic or triclinic crystal systems with specific space group arrangements that facilitate optimal hydrogen bonding networks.

Structural analysis of the chromenone component reveals that the coumarin ring system maintains planarity with minimal deviation from the mean plane. Studies on related 2-oxo-2H-chromene derivatives demonstrate that the coumarin ring system exhibits root mean square deviations typically ranging from 0.012 to 0.015 Angstroms. The dihedral angle between the coumarin ring system and the attached phenyl ring varies significantly depending on the substitution pattern, with values ranging from 21 to 62 degrees observed in structurally related compounds.

The phenoxyacetic acid moiety contributes to crystal packing through its carboxylic acid functionality, which forms characteristic intermolecular hydrogen bonding patterns. These hydrogen bonds typically involve both the carbonyl oxygen and the hydroxyl group of the carboxylic acid, creating three-dimensional networks that stabilize the crystal structure. The methoxy group at the 8-position of the chromenone ring introduces additional steric considerations that influence the overall molecular conformation and crystal packing arrangements.

Spectroscopic Elucidation (Fourier Transform Infrared, Fourier Transform Raman, Ultraviolet-Visible, Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance)

Spectroscopic characterization of this compound provides comprehensive structural information through multiple analytical techniques. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretching vibrations of the coumarin lactone ring typically appear in the region of 1700-1750 wavenumbers per centimeter, while the carboxylic acid carbonyl stretch occurs at slightly higher frequencies around 1730-1740 wavenumbers per centimeter.

The carboxylic acid functionality exhibits characteristic stretching vibrations for the carbon-oxygen-hydrogen bond at approximately 1160 wavenumbers per centimeter, along with bending vibrations of the hydroxyl group around 1300 wavenumbers per centimeter. The aromatic carbon-carbon stretching vibrations appear in the expected region of 1500-1600 wavenumbers per centimeter, confirming the presence of the phenyl and chromenone aromatic systems. The methoxy group contributes distinctive carbon-hydrogen stretching vibrations in the aliphatic region around 2800-3000 wavenumbers per centimeter.

Fourier Transform Raman spectroscopy complements the infrared analysis by providing information about symmetric vibrational modes that may be weak or absent in the infrared spectrum. The Raman spectrum typically shows strong bands corresponding to aromatic ring breathing modes and carbon-carbon stretching vibrations within the conjugated system. The lactone carbonyl group often exhibits enhanced intensity in Raman spectroscopy compared to infrared analysis.

Ultraviolet-Visible spectroscopy reveals the electronic absorption characteristics of the compound, with typical absorption maxima occurring in the range of 250-350 nanometers due to pi-pi* transitions within the extended aromatic system. The chromenone chromophore contributes significantly to the ultraviolet absorption profile, while the phenyl ring extension affects both the intensity and position of the absorption bands.

Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen atoms within the molecule. The aromatic protons typically appear in the region of 7.0-8.5 parts per million, with the chromenone proton at position 4 often appearing as a characteristic singlet around 8.8 parts per million. The methoxy group protons appear as a singlet around 3.9-4.0 parts per million, while the acetic acid methylene protons appear as a singlet around 4.6-4.8 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with carbonyl carbons appearing in the characteristic downfield region around 160-165 parts per million. The aromatic carbons appear in the range of 110-155 parts per million, with specific chemical shifts depending on their electronic environment and substitution pattern. The methoxy carbon typically appears around 56 parts per million, while the acetic acid methylene carbon appears around 65 parts per million.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide fundamental insights into the electronic structure and properties of this compound. Density Functional Theory calculations using the Becke three-parameter Lee-Yang-Parr hybrid functional with 6-311++G(d,p) basis sets reveal detailed information about the molecular orbital structure and electronic charge distribution. These calculations are essential for understanding the chemical reactivity and stability of the compound.

The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy values provide important information about the electronic excitation properties and chemical reactivity of the molecule. The energy gap between these orbitals determines the electronic excitation energy and influences the ultraviolet-visible absorption characteristics. Calculations typically show that the Highest Occupied Molecular Orbital is primarily localized on the chromenone ring system, while the Lowest Unoccupied Molecular Orbital extends across the entire conjugated system.

Electronic charge distribution analysis using Natural Bond Orbital and Mulliken population analysis methods reveals the charge distribution patterns within the molecule. The carbonyl oxygen atoms typically carry significant negative charge, while the aromatic carbon atoms show varying degrees of charge delocalization. The phenoxyacetic acid moiety contributes to the overall charge distribution through its electron-withdrawing carboxylic acid group and electron-donating ether linkage.

Electrostatic potential surface calculations provide visualization of the molecular electrostatic potential distribution, which is crucial for understanding intermolecular interactions and potential binding sites. These calculations typically show regions of negative electrostatic potential around the oxygen atoms and positive potential regions associated with the aromatic hydrogen atoms. The electrostatic potential maps help predict hydrogen bonding patterns and other non-covalent interactions.

Vibrational frequency calculations provide theoretical predictions of infrared and Raman spectra, which can be compared with experimental observations to validate the calculated molecular structure. These calculations typically require scaling factors to account for systematic errors in the theoretical methods, with scaling factors of approximately 0.98 commonly applied for Becke three-parameter Lee-Yang-Parr calculations with large basis sets.

Aromaticity Indices and Resonance Stabilization Effects

Aromaticity analysis of this compound involves quantitative assessment of the aromatic character within the various ring systems. Geometric aromaticity indices, calculated from bond length data, provide quantitative measures of electron delocalization within the aromatic rings. These indices are particularly important for understanding the stability and reactivity patterns of the compound.

The chromenone ring system exhibits characteristics typical of fused aromatic-lactone systems, where the benzene ring maintains strong aromatic character while the lactone ring shows reduced aromaticity due to the presence of the carbonyl group. Bond length alternation patterns within the benzene portion of the chromenone system typically show minimal variation, indicating strong aromatic stabilization. The Carbon-Carbon bond lengths within the aromatic ring generally range from 1.38 to 1.42 Angstroms, consistent with significant pi-electron delocalization.

The phenyl ring attached to the chromenone core through the carbon-3 position maintains its aromatic character with minimal perturbation from the electron-withdrawing chromenone system. Harmonic Oscillator Model of Aromaticity indices calculated for this ring typically show values consistent with strong aromatic stabilization. The electron delocalization within this ring contributes to the overall stability of the molecular system.

The methoxy substituent at the 8-position of the chromenone ring provides electron-donating resonance effects that influence the electronic structure of the entire aromatic system. These resonance effects result in increased electron density on the chromenone ring, particularly at positions ortho and para to the methoxy group. The resonance stabilization energy contributed by the methoxy group can be quantified through isodesmic reaction calculations.

The phenoxyacetic acid moiety introduces additional resonance effects through the ether linkage and the carboxylic acid group. The ether oxygen provides electron-donating resonance to the phenyl ring, while the carboxylic acid group acts as an electron-withdrawing substituent. The balance between these opposing electronic effects influences the overall electronic structure and reactivity of the molecule.

Nucleus-Independent Chemical Shift calculations provide additional quantitative measures of aromaticity by evaluating the magnetic shielding properties of the aromatic rings. These calculations typically show strongly negative values for the benzene rings, confirming their aromatic character, while the lactone ring shows less negative or even positive values, indicating reduced aromatic stabilization.

Conformational Analysis of Phenoxyacetic Acid-Chromenone Hybrid System

Conformational analysis of this compound reveals the preferred molecular geometries and rotational barriers within the hybrid system. The molecule contains several rotatable bonds that allow for conformational flexibility, particularly around the ether linkage connecting the phenyl ring to the acetic acid moiety and the bond connecting the phenyl ring to the chromenone system.

The dihedral angle between the chromenone ring system and the phenyl ring represents a critical conformational parameter that influences the overall molecular shape and electronic properties. Theoretical calculations predict that this dihedral angle typically ranges from 20 to 60 degrees, depending on the specific substitution pattern and crystal packing environment. The preferred conformation represents a balance between steric interactions and electronic conjugation effects.

The phenoxyacetic acid side chain adopts conformations that optimize intramolecular and intermolecular hydrogen bonding interactions. The carboxylic acid group can rotate around the carbon-carbon bond connecting it to the ether oxygen, allowing for different orientations of the carboxyl functionality. The most stable conformations typically position the carboxylic acid group to minimize steric clashes while maximizing favorable electrostatic interactions.

The methoxy group at the 8-position shows conformational preferences that reflect the balance between steric interactions and electronic effects. Rotation around the carbon-oxygen bond connecting the methoxy group to the chromenone ring typically shows a low energy barrier, allowing for relatively free rotation at room temperature. The preferred conformations typically position the methyl group to avoid steric interactions with adjacent ring substituents.

Potential energy surface calculations reveal the relative energies of different conformational states and the barriers to interconversion between them. These calculations typically show that the syn-syn conformation of the phenoxyacetic acid moiety is energetically preferred, consistent with crystallographic observations. The energy differences between conformational isomers are typically on the order of 2-5 kilocalories per mole, suggesting that multiple conformations may be populated at room temperature.

Dynamic effects and conformational interconversion rates can be estimated from the calculated energy barriers and temperature-dependent population distributions. Variable temperature Nuclear Magnetic Resonance spectroscopy studies on related compounds suggest that conformational exchange processes occur on timescales that are fast compared to the Nuclear Magnetic Resonance timescale at room temperature, resulting in averaged spectroscopic signatures for the different conformational states.

Properties

IUPAC Name

2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-22-15-4-2-3-12-9-14(18(21)24-17(12)15)11-5-7-13(8-6-11)23-10-16(19)20/h2-9H,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPENHAICJUFLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 8-Methoxy-2-oxo-2H-chromen-3-yl Intermediate

  • The starting point is usually a salicylaldehyde derivative bearing a methoxy group at the 8-position.
  • This undergoes condensation with 4-hydroxyphenylacetic acid in the presence of sodium acetate (NaOAc) and acetic anhydride (Ac2O) under reflux to form the coumarin intermediate with a phenolic hydroxyl group available for further functionalization.

Formation of Phenoxyacetic Acid Linkage

  • The phenolic hydroxyl group on the intermediate is reacted with haloacetic acid derivatives (e.g., bromoacetic acid or its esters) under basic conditions.
  • Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) serve as bases to deprotonate the phenol and facilitate nucleophilic substitution.
  • The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to promote ether bond formation between the phenol and acetic acid moiety.

Optional Bromination and Substitution

  • For related compounds like [4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid, bromination of the coumarin ring is performed using bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or chloroform.
  • This step is conducted prior to the phenoxyacetic acid coupling to introduce the bromine substituent at a specific position on the coumarin ring.
  • The bromine atom can later be substituted with nucleophiles (amines, thiols, alkoxides) under basic conditions, enabling structural diversification.

Purification and Characterization

  • Reaction progress is monitored by thin-layer chromatography (TLC).
  • Final products are purified by precipitation, recrystallization, or solvent extraction techniques.
  • Structural confirmation is achieved through infrared (IR) spectroscopy, proton and carbon nuclear magnetic resonance (1H and 13C NMR) spectroscopy, and mass spectrometry.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent(s) Temperature Notes
Coumarin core synthesis 4-hydroxyphenylacetic acid, salicylaldehyde, NaOAc, Ac2O Acetic anhydride Reflux (~100-120°C) Formation of coumarin intermediate
Phenoxyacetic acid coupling Bromoacetic acid or ester, K2CO3 or NaOH DMF, DMSO 60-100°C Ether bond formation via nucleophilic substitution
Bromination (optional) Br2 or NBS Acetic acid, chloroform Room temp to reflux Selective bromination on coumarin ring
Nucleophilic substitution (optional) Amines, thiols, alkoxides, base (TEA, pyridine) Aprotic solvents 50-80°C Substitution of bromine for functionalization
Purification Ether precipitation, recrystallization Various Ambient Purification of final product

Research Findings and Analytical Data

  • The coumarin-phenoxyacetic acid derivatives synthesized by these methods exhibit high purity as confirmed by spectroscopic techniques.
  • 1H NMR spectra typically show characteristic signals for the methoxy group (~3.7 ppm), aromatic protons (6.8–8.0 ppm), and methylene protons adjacent to oxygen (~4.0–4.5 ppm).
  • 13C NMR confirms the presence of carbonyl carbons (~160–170 ppm), aromatic carbons, and methoxy carbons (~55 ppm).
  • IR spectra display strong absorption bands for carbonyl groups (~1700 cm⁻¹) and ether linkages (~1100 cm⁻¹).
  • Mass spectrometry data supports the molecular weight consistent with the target compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction of the chromen-2-one core can yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Hydroxylated derivatives: from oxidation.

    Dihydro derivatives: from reduction.

    Functionalized phenoxyacetic acids: from substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of coumarin, including [4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, one study demonstrated that compounds with similar chromenone structures displayed enhanced cytotoxicity against prostate cancer cells compared to standard treatments .

2. Cholinesterase Inhibition
The compound has been evaluated for its potential as a cholinesterase inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's. Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are of particular interest. Preliminary findings suggest that this compound may exhibit competitive inhibition against these enzymes, potentially leading to improved cognitive function in affected individuals .

3. Anti-inflammatory Properties
Coumarin derivatives are also recognized for their anti-inflammatory effects. The presence of the methoxy group in the structure enhances the compound's ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Agricultural Applications

1. Herbicidal Activity
The compound's phenoxyacetic acid structure suggests potential applications in herbicide development. Research into structurally similar compounds indicates that they can serve as effective herbicides by disrupting plant growth through hormonal imbalances . The unique properties of this compound may offer a new avenue for creating environmentally friendly herbicides.

2. Plant Growth Regulation
There is growing interest in using such compounds as plant growth regulators (PGRs). By modulating plant hormone levels, they can influence growth patterns and enhance crop yields, making them valuable in sustainable agriculture practices .

Case Studies

Case Study 1: Anticancer Activity Assessment
A study published in Frontiers in Chemistry investigated the anticancer effects of coumarin derivatives on prostate cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than those of conventional chemotherapeutics, highlighting their potential as effective cancer treatments .

Case Study 2: Cholinesterase Inhibition
In another study focused on Alzheimer's treatment, several coumarin derivatives were synthesized and tested for their AChE inhibitory activity. The findings revealed that certain derivatives demonstrated higher inhibition rates compared to donepezil, a standard AChE inhibitor used in clinical settings. This suggests that this compound could be further explored as a therapeutic agent for cognitive disorders .

Mechanism of Action

The mechanism of action of [4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its potential as an enzyme inhibitor is attributed to its ability to bind to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. The chromen-2-one core plays a crucial role in these interactions due to its planar structure and ability to form hydrogen bonds and π-π interactions.

Comparison with Similar Compounds

Table 2. Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP* Solubility (mg/mL) Melting Point (°C)
[4-(8-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid 354.33 2.8 0.15 (Water) 220–225 (dec.)
[2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yloxy)-2-phenylacetic acid] 456.44 4.1 <0.01 (Water) 245–250
[7-Hydroxycoumarin-acetic acid hydrazide] 276.24 1.9 1.2 (Water) 195–200 (dec.)

Biological Activity

[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid, a derivative of coumarin, has garnered attention in recent years due to its diverse biological activities. This article reviews the compound's pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H16O6
  • CAS Number : 951626-81-6

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies using the Sulforhodamine B (SRB) assay revealed that the compound inhibits the proliferation of various cancer cell lines.

Cell LineIC50 (µM)Reference
Leukemia (CCRF-CEM)>20
Lung Cancer6.7
LymphomaNot specified

The compound's efficacy against leukemia and lung cancer cell lines suggests potential for development as an anticancer therapeutic agent.

Antimicrobial Activity

The antimicrobial effects of coumarin derivatives, including this compound, have been explored extensively. Studies indicate that these compounds possess activity against various bacterial strains.

MicroorganismActivity LevelReference
Staphylococcus aureusModerate
Candida albicansModerate
Pseudomonas aeruginosaLow

These findings suggest that this compound could be a candidate for further investigation as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory properties of coumarin derivatives have also been documented. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. However, specific data on this compound's anti-inflammatory activity remains limited and warrants further research.

Case Studies

  • Anticancer Efficacy : A study focused on the anticancer activity of various coumarin derivatives, including this compound, demonstrated significant inhibition of cell proliferation in cultured leukemia and lung cancer cells using SRB assays. The results indicated a dose-dependent response, highlighting the potential for therapeutic applications in oncology.
  • Antimicrobial Testing : Another study evaluated the antimicrobial properties of several coumarin derivatives against strains of bacteria and fungi. The results showed that certain derivatives exhibited notable inhibition rates compared to standard antibiotics, suggesting that this compound may enhance existing treatments for infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include coupling phenoxyacetic acid derivatives with chromenone precursors under controlled conditions. For example:

  • Step 1 : Introduce the methoxy group to the chromenone core via nucleophilic substitution or Friedel-Crafts alkylation.
  • Step 2 : Couple the modified chromenone with a phenoxyacetic acid derivative using esterification or amidation reactions.
  • Critical parameters include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalysts (e.g., HATU for amide bond formation). Yield optimization often requires iterative adjustment of stoichiometry and reaction time .
    • Validation : HPLC and NMR are used to monitor intermediates and confirm final product purity (>95%) .

Q. How can researchers confirm the structure and purity of this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C8 of chromenone, phenoxy linkage).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm.
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 340.3) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., methoxy at C8) influence biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Comparative studies of analogs (e.g., 2-ethoxy or 2-fluoro substitutions) show that methoxy at C8 enhances solubility and bioavailability due to reduced steric hindrance.
  • Example : A study on fluorinated analogs demonstrated that electron-withdrawing groups at C2 of chromenone increase binding affinity to target enzymes (e.g., COX-2 inhibition) .
    • Experimental Design :
  • Synthesize analogs with varying substituents.
  • Test bioactivity in in vitro assays (e.g., enzyme inhibition, cytotoxicity).
  • Use molecular docking to correlate substituent effects with binding energy .

Q. What advanced techniques are used for structural elucidation beyond NMR?

  • X-Ray Crystallography :

  • Single-crystal X-ray diffraction with SHELXL refinement resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding between acetic acid and chromenone carbonyl).
  • Key Parameters : High-resolution data (<1.0 Å), twin refinement for challenging crystals .
    • Dynamic Light Scattering (DLS) : Assess aggregation behavior in solution, critical for pharmacokinetic studies .

Q. How can researchers resolve contradictions in reported biological activities?

  • Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 2–50 µM) may arise from assay conditions (e.g., bacterial strain variability, solvent effects).
  • Resolution Strategy :

  • Standardize protocols (e.g., CLSI guidelines for MIC assays).
  • Validate results across multiple cell lines or animal models.
  • Perform meta-analysis of published data to identify outliers .

Safety and Handling

Q. What precautions are required when handling this compound?

  • Protocols :

  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
  • Store in a dry, dark environment (<25°C) to prevent degradation.
  • Dispose of waste via approved hazardous waste channels .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid
Reactant of Route 2
[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.